damulin B

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C42H70O13 |

|---|---|

Peso molecular |

783.0 g/mol |

Nombre IUPAC |

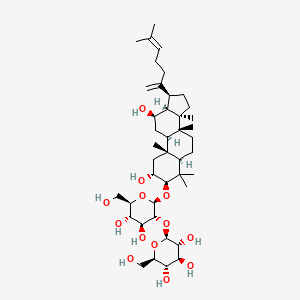

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C42H70O13/c1-20(2)10-9-11-21(3)22-12-14-42(8)29(22)23(45)16-28-40(6)17-24(46)36(39(4,5)27(40)13-15-41(28,42)7)55-38-35(33(50)31(48)26(19-44)53-38)54-37-34(51)32(49)30(47)25(18-43)52-37/h10,22-38,43-51H,3,9,11-19H2,1-2,4-8H3/t22-,23-,24-,25-,26-,27+,28-,29+,30-,31-,32+,33+,34-,35-,36+,37+,38+,40+,41-,42-/m1/s1 |

Clave InChI |

YHVZKDRAJHNHJX-UDBICBSZSA-N |

SMILES isomérico |

CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)O)C)C |

SMILES canónico |

CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)C |

Origen del producto |

United States |

Foundational & Exploratory

Damulin B: A Technical Guide for Researchers

Abstract

Damulin B is a dammarane-type saponin isolated from the plant Gynostemma pentaphyllum.[1][2][3] This molecule has garnered significant interest within the scientific community due to its diverse pharmacological activities. This document provides a comprehensive technical overview of this compound, summarizing its biological effects, mechanisms of action, and relevant experimental data. It is intended for researchers, scientists, and drug development professionals. The information presented herein is compiled from peer-reviewed scientific literature.

Introduction

This compound is a natural product with a growing body of research highlighting its therapeutic potential in various disease models. Its reported biological activities include anti-cancer, anti-inflammatory, anti-diabetic, and anti-obesity effects.[1] Furthermore, recent studies have demonstrated its protective role in cisplatin-induced nephrotoxicity and its ability to promote hair growth.[2][4] This guide will delve into the quantitative data supporting these claims, the detailed experimental protocols used to generate this data, and the signaling pathways through which this compound is believed to exert its effects.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₄₂H₇₀O₁₃ | PubChem |

| Molecular Weight | 783.0 g/mol | PubChem |

| CAS Number | 1202868-75-4 | GlpBio |

| Type | Dammarane-type saponin | MedChemExpress |

| Origin | Gynostemma pentaphyllum | MedChemExpress |

Quantitative Biological Data

The biological activities of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.

Table 3.1: Anti-Cancer Activity

| Cell Line | Assay | Metric | Value (µM) | Reference |

| A549 (Human Lung Carcinoma) | Cytotoxicity | IC₅₀ | 21.9 | --INVALID-LINK-- |

| H1299 (Human Lung Carcinoma) | Cytotoxicity | IC₅₀ | 21.7 | --INVALID-LINK-- |

Table 3.2: Nephroprotective Effects

| Cell Line | Treatment | Observation | Concentration Range (µM) | Reference |

| HEK293 | Cisplatin-induced apoptosis | Inhibition of apoptosis | 2.5 - 20 | --INVALID-LINK-- |

Table 3.3: Metabolic Effects

| Cell Line/System | Assay | Observation | Concentration Range (µM) | Reference |

| L6 Myotube Cells | Glucose Uptake | Increased 2-deoxy-[³H]D-glucose uptake | 1.2 - 12 | --INVALID-LINK-- |

| SW1353 | Anti-inflammatory | Inhibition of IL-1β-induced NO and PGE2 production | 10 - 80 | MedChemExpress |

| SW1353 | Chondroprotective | Inhibition of cartilage-degrading enzymes | 3 - 12 | MedChemExpress |

Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate these mechanisms.

Anti-Cancer Signaling Pathway

This compound induces apoptosis in lung cancer cells through both the intrinsic and extrinsic pathways. It upregulates pro-apoptotic proteins such as Bax, Bid, and p53, while downregulating anti-apoptotic proteins and cell cycle regulators.[1][3]

Caption: this compound's anti-cancer signaling pathway.

Hair Growth Promotion Pathway

This compound promotes hair growth by activating the Wnt/β-catenin pathway through AKT signaling in dermal papilla cells.[2]

Caption: this compound's hair growth promotion pathway.

AMPK Activation Pathway

This compound is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. This activation leads to increased glucose uptake and fatty acid oxidation.[5][6]

Caption: this compound's AMPK activation pathway.

Experimental Protocols

This section provides an overview of the methodologies employed in the cited research. For full details, please refer to the original publications.

Cell Culture

-

A549 and H1299 Cells: Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

-

HEK293 Cells: Cultured in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin.

-

L6 Myotube Cells: Myoblasts were maintained in DMEM with 10% FBS. Differentiation into myotubes was induced by switching to DMEM with 2% horse serum for 4-6 days.

-

Human Dermal Papilla Cells (hDPCs): Maintained in DMEM supplemented with 10% heat-inactivated FBS in a humidified atmosphere with 5% CO₂ at 37°C.[2]

Cytotoxicity Assay (MTT Assay)

-

Cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to attach overnight.

-

The medium was replaced with fresh medium containing various concentrations of this compound and incubated for a specified period (e.g., 24, 48, 72 hours).

-

MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

-

The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC₅₀ value was calculated as the concentration of this compound that caused a 50% reduction in cell viability compared to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cells were treated with this compound for the indicated time.

-

Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Annexin V-FITC and propidium iodide (PI) were added to the cell suspension.

-

The mixture was incubated in the dark at room temperature for 15 minutes.

-

The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.

Cell Cycle Analysis

-

Cells were treated with this compound, harvested, and washed with PBS.

-

Cells were fixed in ice-cold 70% ethanol overnight at -20°C.

-

The fixed cells were washed with PBS and incubated with RNase A to remove RNA.

-

Propidium iodide was added to stain the cellular DNA.

-

The DNA content was analyzed by flow cytometry, and the percentage of cells in G0/G1, S, and G2/M phases was determined.

Western Blot Analysis

-

Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration was determined using a BCA protein assay kit.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane was incubated with primary antibodies overnight at 4°C.

-

After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

AMPK Activity Assay

-

L6 myotube cells were treated with this compound for the specified time.

-

Cell lysates were prepared, and protein concentrations were determined.

-

The phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC), was assessed by Western blot analysis using phospho-specific antibodies.

Conclusion

This compound is a promising natural compound with a wide spectrum of biological activities. Its ability to induce cancer cell apoptosis, protect against chemotherapy-induced toxicity, modulate metabolic pathways, and promote hair growth warrants further investigation. The data and protocols summarized in this guide provide a solid foundation for researchers interested in exploring the therapeutic potential of this compound. Future studies should focus on elucidating its in vivo efficacy and safety profiles in preclinical and clinical settings.

References

- 1. khu.elsevierpure.com [khu.elsevierpure.com]

- 2. mdpi.com [mdpi.com]

- 3. Inhibitory Effect of this compound from Gynostemma pentaphyllum on Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. New dammarane-type glucosides as potential activators of AMP-activated protein kinase (AMPK) from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. magistralbr.caldic.com [magistralbr.caldic.com]

Damulin B from Gynostemma pentaphyllum: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Damulin B, a dammarane-type saponin isolated from the perennial vine Gynostemma pentaphyllum (Thunb.) Makino, has emerged as a promising bioactive compound with significant therapeutic potential. This technical guide provides an in-depth overview of this compound, focusing on its sourcing, purification, and established biological activities. The content herein is curated to support researchers in the fields of natural product chemistry, pharmacology, and drug development. Detailed experimental protocols for the extraction and biological evaluation of this compound are provided, alongside a comprehensive summary of its quantitative data. Furthermore, key signaling pathways modulated by this compound are visualized to facilitate a deeper understanding of its mechanisms of action.

Introduction

Gynostemma pentaphyllum, commonly known as "Jiaogulan," has a long history of use in traditional medicine, particularly in Asian countries. It is recognized for its diverse pharmacological properties, including anti-diabetic, anti-obesity, and anti-inflammatory effects. The primary bioactive constituents of G. pentaphyllum are dammarane-type saponins, often referred to as gypenosides. Among these, this compound has garnered significant scientific interest.

Recent studies have highlighted two prominent biological activities of this compound: its potent cytotoxic effects against human lung cancer cells and its ability to promote hair growth. These dual activities make this compound a compelling candidate for further investigation in oncology and dermatology. This guide aims to consolidate the current technical knowledge on this compound to aid in its further exploration and potential therapeutic application.

Sourcing and Characterization of this compound

This compound is a natural constituent of Gynostemma pentaphyllum. Its concentration in the raw plant material can be significantly increased through heat processing, which appears to induce the hydrolysis of more complex gypenosides into this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₂H₇₀O₁₃ | |

| Molecular Weight | 783.009 g/mol | |

| Type of Compound | Dammarane-type saponin | [1] |

Extraction and Purification Protocols

Preparation of a this compound-Enriched Extract from Gynostemma pentaphyllum

This protocol is based on methods described for increasing the content of damulin A and B through heat and pressure treatment.

-

Initial Extraction:

-

Mix dried Gynostemma pentaphyllum leaves with a 20-80% ethanol-water solution (v/v) at a ratio of 1:10 to 1:20 (plant material weight:solvent volume).

-

Perform an initial extraction, for example, by refluxing at 90°C for 6 hours.

-

Collect the supernatant.

-

To the remaining plant material, add a fresh 20-80% ethanol-water solution (1:6 to 1:20 ratio) and perform a second extraction under the same conditions for 1-8 hours.

-

Combine the supernatants from both extractions.

-

-

Heat and Pressure Treatment:

-

Concentrate the combined ethanol extract under vacuum.

-

Subject the concentrated extract to high temperature (40-125°C) and high pressure (1.2-1100 atmospheres) for a period of 0.1 to 24 hours. This step is crucial for increasing the yield of this compound.

-

General Purification Strategy for this compound

A multi-step purification process is required to isolate this compound from the enriched extract.

-

Anion-Exchange Chromatography:

-

Pass the enriched extract through a column packed with an anion-exchange resin to remove acidic components.

-

-

Solvent Partitioning:

-

The eluate from the ion-exchange column is then subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

The fraction containing this compound (typically the n-butanol fraction) is further purified using preparative HPLC.

-

A reversed-phase C18 column is commonly used for the separation of saponins.

-

The mobile phase typically consists of a gradient of acetonitrile and water. The exact gradient and flow rate need to be optimized for the specific column and equipment.

-

Quantitative Data

Table 2: Effect of Heat Processing on this compound Content in Gynostemma pentaphyllum

| Processing Conditions | This compound Content (% w/w in extract) | Reference |

| Standard Ethanol Extract | Not specified, but lower than heat-processed | [2] |

| Heat-Processed Extract (Actiponin) | 0.68% | [3] |

Table 3: In Vitro Biological Activity of this compound

| Cell Line | Assay | Endpoint | Result | Reference |

| A549 (Human Lung Carcinoma) | Cytotoxicity | IC₅₀ | 21.9 µM | [4] |

| H1299 (Human Lung Carcinoma) | Cytotoxicity | IC₅₀ | 21.7 µM | [4] |

| Human Dermal Papilla Cells (hDPCs) | Proliferation | - | Increased | [5] |

Experimental Protocols for Biological Assays

Cell Viability Assay (MTT) for A549 Human Lung Cancer Cells

This protocol is a standard method to assess the cytotoxic effects of this compound.

-

Cell Seeding:

-

Seed A549 cells in a 96-well plate at a density of approximately 5 x 10³ cells per well in a final volume of 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the culture medium.

-

Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 1-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Western Blot Analysis of Wnt/β-catenin Signaling in Human Dermal Papilla Cells (hDPCs)

This protocol outlines the steps to investigate the effect of this compound on key proteins in the Wnt/β-catenin pathway.

-

Cell Culture and Treatment:

-

Culture human dermal papilla cells (hDPCs) to approximately 80% confluency.

-

Treat the cells with this compound at various concentrations and for different time points. Include an untreated or vehicle-treated control.

-

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 12,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant containing the total protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against β-catenin, phosphorylated GSK-3β (p-GSK3β), total GSK-3β, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and visualize the results using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Visualizations

Signaling Pathways

Caption: Wnt/β-catenin signaling pathway activated by this compound in dermal papilla cells.

Caption: Anticancer mechanism of this compound via apoptosis induction in lung cancer cells.

Experimental Workflow

Caption: General workflow for the isolation and biological evaluation of this compound.

Conclusion

This compound, sourced from Gynostemma pentaphyllum, presents a compelling profile as a bioactive compound with potential applications in both oncology and hair growth promotion. This technical guide provides a foundational resource for researchers, detailing the extraction, purification, and biological evaluation of this promising saponin. The provided protocols and signaling pathway diagrams are intended to streamline future research efforts. Further investigation is warranted to fully elucidate the therapeutic potential of this compound, including the acquisition of detailed spectroscopic data for its definitive characterization and the development of optimized, scalable purification protocols.

References

- 1. epic.awi.de [epic.awi.de]

- 2. CN103908486A - Preparing method of gynostemma pentaphyllum extraction product rich in gypenosides - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]

- 5. researchgate.net [researchgate.net]

Damulin B: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Damulin B, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has emerged as a promising bioactive compound with a diverse range of pharmacological effects. This document provides an in-depth technical overview of the biological activities of this compound, focusing on its anti-cancer, anti-inflammatory, metabolic-modulating, and hair growth-promoting properties. Quantitative data from various studies are summarized, key signaling pathways are elucidated through diagrams, and detailed experimental protocols are provided to facilitate further research and development.

Quantitative Analysis of Biological Activities

The biological efficacy of this compound has been quantified across various cell lines and experimental models. The following table summarizes the key quantitative data available to date.

| Biological Activity | Cell Line/Model | Parameter | Value | Reference |

| Anti-Cancer | A549 (Human Lung Carcinoma) | IC50 | 21.9 µM | [1] |

| H1299 (Human Lung Carcinoma) | IC50 | 21.7 µM | [1] | |

| A549 & H1299 | Apoptosis Induction | 20-24 µM (24h) | [1] | |

| A549 & H1299 | ROS Production | 20-24 µM (24h) | [1] | |

| A549 & H1299 | Mitochondrial Membrane Potential Loss | 20-24 µM (24h) | [1] | |

| A549 & H1299 | Colony Formation Reduction | 20-24 µM (24h) | [1] | |

| A549 & H1299 | Migration Inhibition | 20-24 µM (24h) | [1] | |

| A549 & H1299 | G0/G1 Phase Arrest | 20-24 µM (24h) | [1] | |

| Anti-Inflammatory | SW1353 (Human Chondrosarcoma) | IL-1β-induced NO Production Inhibition | 10-80 µM (1h) | [1] |

| SW1353 (Human Chondrosarcoma) | IL-1β-induced PGE2 Production Inhibition | 10-80 µM (1h) | [1] | |

| SW1353 (Human Chondrosarcoma) | Cartilage-degrading Enzyme Inhibition | 3-12 µM | [1] | |

| Metabolic Regulation | L6 Myotube Cells | 2-deoxy-[3H]D-glucose uptake | 1.2-12 µM | [1] |

| Cytoprotective | HEK293 (Human Embryonic Kidney) | Inhibition of Cisplatin-induced Apoptosis | 2.5-20 µM (24h) | [1] |

| Cytotoxicity | SW1353 (Human Chondrosarcoma) | Cell Viability | No effect up to 80 µM (24h) | [1] |

| In Vivo (Animal Model) | Cisplatin-induced AKI Mice | Oxidative Stress Suppression | 25 and 50 mg/kg (i.p., daily for 7 days) | [1] |

| Mice | Hair Growth Induction | 0.9 mL/day (p.o.) | [1] |

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse biological effects by modulating several key signaling pathways. These include the induction of apoptosis in cancer cells, regulation of metabolic processes, and promotion of hair growth.

Anti-Cancer Mechanisms

In human lung cancer cells (A549 and H1299), this compound induces apoptosis through both intrinsic and extrinsic pathways. It also causes cell cycle arrest at the G0/G1 phase and inhibits cell migration.[2][3]

-

Apoptosis Induction: this compound treatment leads to an increase in the expression of pro-apoptotic proteins such as Bax, Bid, and tBid, alongside an upregulation of p53.[2] It also triggers the activation of caspase-8 and promotes the release of cytochrome c from the mitochondria.[2] Concurrently, it downregulates the expression of the anti-apoptotic protein Bcl-2.[1]

-

Cell Cycle Arrest: The compound causes a G0/G1 phase arrest by downregulating the expression of key cell cycle proteins, including CDK4, CDK6, and cyclin D1.[1][2]

-

Inhibition of Metastasis: this compound has been shown to suppress metastasis-related factors, specifically matrix metalloproteinases MMP-2 and MMP-9, while upregulating IL-24.[1][2]

Metabolic Regulation via AMPK Activation

This compound is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[4] This activation has beneficial effects on both glucose and lipid metabolism.[4]

-

Glucose Metabolism: Activated AMPK promotes the translocation of GLUT4 to the plasma membrane in L6 myotube cells, thereby increasing glucose uptake.[4]

-

Lipid Metabolism: this compound also enhances fatty acid β-oxidation in these cells.[4]

-

Nephroprotection: In the context of cisplatin-induced nephrotoxicity, this compound prevents apoptosis by suppressing oxidative stress and maintaining AMPKα1 levels.[5]

Hair Growth Promotion via Wnt/β-catenin Pathway

This compound has been identified as a promoter of hair growth, acting through the Wnt/β-catenin signaling pathway in dermal papilla cells.[6][7]

-

Pathway Activation: this compound activates the PI3K/Akt pathway, which in turn leads to the phosphorylation and inactivation of GSK3β.[6] This prevents the degradation of β-catenin, allowing it to accumulate and translocate to the nucleus to activate target genes involved in hair growth.

-

Growth Factor Induction: This signaling cascade upregulates the expression of several key hair growth-associated factors, including VEGF, IGF-1, KGF, and HGF.[7]

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the biological activities of this compound.

Cell Culture

-

Human Lung Carcinoma Cells (A549 and H1299): Maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.

-

Human Dermal Papilla Cells (hDPCs): Cultured in Dulbecco's modified Eagle medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum in a humidified 5% CO2 atmosphere at 37°C.[6]

Cytotoxicity and Cell Viability Assays

-

MTT Assay: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for specified durations. MTT solution is then added, and the resulting formazan crystals are dissolved in a solubilization buffer. The absorbance is measured at a specific wavelength to determine cell viability.

Apoptosis Assays

-

Flow Cytometry with Annexin V/PI Staining: Treated and untreated cells are harvested, washed, and stained with Annexin V-FITC and propidium iodide (PI). The percentage of apoptotic cells (Annexin V-positive) is quantified using a flow cytometer.

-

Western Blot Analysis: Protein lysates from treated cells are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against key apoptosis-related proteins (e.g., Bcl-2, Bax, caspases) followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence detection system.

Cell Cycle Analysis

-

Flow Cytometry with Propidium Iodide (PI) Staining: Cells are treated with this compound, harvested, and fixed in ethanol. The fixed cells are then stained with PI, and the DNA content is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Western Blot Analysis for Signaling Pathways

-

Protein Extraction and Quantification: Cells are lysed using a suitable lysis buffer, and the total protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p-Akt, Akt, p-GSK3β, GSK3β, β-catenin). After washing, the membranes are incubated with the appropriate HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an ECL detection reagent and quantified by densitometry.

In Vivo Animal Studies

-

Cisplatin-Induced Acute Kidney Injury Model: Mice are administered cisplatin to induce kidney injury. This compound is administered intraperitoneally daily for a specified period. Kidney function is assessed by measuring serum creatinine and blood urea nitrogen levels. Kidney tissues are collected for histological examination and analysis of oxidative stress markers.

-

Hair Growth Promotion Model: The dorsal hair of mice is shaved, and the animals are orally administered this compound daily. Hair growth is monitored and photographed over a period of several weeks. Minoxidil is often used as a positive control.[6] Animal protocols are typically approved by an Institutional Animal Care and Use Committee.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibitory Effect of this compound from Gynostemma pentaphyllum on Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 4. New dammarane-type glucosides as potential activators of AMP-activated protein kinase (AMPK) from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Hydrodistillate of Gynostemma pentaphyllum and this compound Prevent Cisplatin-Induced Nephrotoxicity In Vitro and In Vivo via Regulation of AMPKα1 Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Gynostemma pentaphyllum Hydrodistillate and Its Major Component this compound Promote Hair Growth-Inducing Properties In Vivo and In Vitro via the Wnt/β-Catenin Pathway in Dermal Papilla Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanism of Action of Damulin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Damulin B, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has emerged as a promising bioactive compound with a diverse pharmacological profile. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its anti-cancer, anti-inflammatory, metabolic regulatory, and hair growth-promoting activities. Through a comprehensive review of preclinical studies, this document elucidates the signaling pathways modulated by this compound, presents quantitative data from key experiments, and outlines the experimental methodologies employed. Visual diagrams of the core signaling pathways and experimental workflows are provided to facilitate a clear understanding of its complex mechanism of action.

Core Mechanisms of Action

This compound exerts its biological effects through the modulation of several key cellular signaling pathways. Its multifaceted nature makes it a compound of significant interest for therapeutic development in oncology, inflammatory diseases, metabolic disorders, and dermatology.

Anti-Cancer Activity

This compound has demonstrated potent anti-cancer effects, primarily through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis in various cancer cell lines, particularly in human lung carcinoma.[1][2]

This compound activates both the intrinsic and extrinsic apoptotic pathways.[1][2] This is achieved by:

-

Upregulation of Pro-Apoptotic Proteins: Increasing the expression of Bax, Bid, and its truncated form, tBid.[1][2]

-

Downregulation of Anti-Apoptotic Proteins: Reducing the levels of Bcl-2.[3]

-

Activation of Caspases: Promoting the cleavage and activation of caspase-8, a key initiator of the extrinsic pathway, and downregulating procaspase-8 and -9.[1][2]

-

Mitochondrial Disruption: Causing a loss of mitochondrial membrane potential and promoting the release of cytochrome c into the cytoplasm.[1][3]

-

Increased Reactive Oxygen Species (ROS) Production: Elevating ROS levels within cancer cells, which contributes to apoptotic cell death.[1][3]

This compound induces cell cycle arrest at the G0/G1 phase.[1][3] This is mediated by:

-

Downregulation of Cyclin-Dependent Kinases (CDKs): Decreasing the expression of CDK4 and CDK6.[1][2][3]

-

Downregulation of Cyclins: Reducing the levels of cyclin D1 and cyclin E1.[3]

-

Upregulation of p53: Increasing the expression of the tumor suppressor protein p53.[1][2][3]

This compound has been shown to inhibit the migration and colony formation of cancer cells.[3] This is associated with:

-

Downregulation of Matrix Metalloproteinases (MMPs): Reducing the expression of MMP-2 and MMP-9, enzymes crucial for extracellular matrix degradation and tumor invasion.[1][2][3]

-

Upregulation of Interleukin-24 (IL-24): Increasing the levels of IL-24, a cytokine with anti-tumor properties.[1][2][3]

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory properties by targeting key inflammatory signaling pathways.[4]

In models of inflammation, this compound suppresses the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[3] This effect is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

The anti-inflammatory effects of this compound are mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4] By inhibiting these pathways, this compound reduces the expression of pro-inflammatory cytokines and mediators.

Metabolic Regulation

This compound plays a role in regulating glucose and lipid metabolism, suggesting its potential in treating metabolic diseases like type 2 diabetes and obesity.[5]

A key mechanism in its metabolic effects is the strong activation of AMP-activated protein kinase (AMPK).[5] AMPK is a central regulator of cellular energy homeostasis.

Activation of AMPK by this compound leads to:

-

Increased Glucose Uptake: Promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in muscle cells, thereby enhancing glucose uptake.[5]

-

Increased Fatty Acid Oxidation: Stimulates the β-oxidation of fatty acids.[5]

Promotion of Hair Growth

This compound has been identified as a promoter of hair growth.[6][7]

The hair growth-promoting effect is mediated through the activation of the Wnt/β-catenin signaling pathway, a critical pathway in hair follicle development and cycling.[3][6][7]

The activation of the Wnt/β-catenin pathway by this compound is initiated through the upstream activation of AKT signaling.[3][6] This leads to the nuclear translocation of β-catenin and the expression of target genes involved in hair growth.[6]

Quantitative Data

The following tables summarize the quantitative data from key in vitro and in vivo studies on this compound.

| Parameter | Cell Line | Value | Reference |

| IC50 (Growth Inhibition) | A549 (Human Lung Carcinoma) | 21.9 µM | [3] |

| IC50 (Growth Inhibition) | H1299 (Human Lung Carcinoma) | 21.7 µM | [3] |

Table 1: In Vitro Anti-Cancer Activity of this compound

| Effect | Cell Line/Model | Concentration/Dose | Duration | Reference |

| Induction of Apoptosis & ROS Production | A549 and H1299 cells | 20-24 µM | 24 h | [3] |

| Loss of Mitochondrial Membrane Potential | A549 and H1299 cells | 20-24 µM | 24 h | [3] |

| Reduction of Colony Formation & Migration | A549 and H1299 cells | 20-24 µM | 24 h | [3] |

| G0/G1 Phase Arrest | A549 and H1299 cells | 20-24 µM | 24 h | [3] |

| Inhibition of IL-1β-induced NO and PGE2 Production | SW1353 cells | 10-80 µM | 1 h | [3] |

| Inhibition of Cartilage-degrading Enzymes | IL-1β-induced SW1353 cells | 3-12 µM | - | [3] |

| Increased Glucose Uptake | L6 myotube cells | 1.2-12 µM | - | [3] |

| Suppression of Oxidative Stress & Maintenance of AMPKα1 | Cisplatin-induced acute kidney injury mice | 25 and 50 mg/kg (i.p.) | Daily for 7 days | [3] |

| Induction of Hair Growth | Mice | 0.9 mL/day (p.o.) | - | [3] |

Table 2: Summary of In Vitro and In Vivo Effects of this compound

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its investigation.

Figure 1: this compound's anti-cancer signaling pathways.

Figure 2: this compound's anti-inflammatory mechanism.

Figure 3: Metabolic and hair growth pathways of this compound.

Figure 4: General experimental workflow for this compound research.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following methodologies are standard for the key experiments cited in the literature on this compound.

Cell Culture

-

Cell Lines: A549, H1299, SW1353, HEK293, and L6 myotube cells are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.

-

The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Western Blot Analysis

-

Cells are treated with this compound, harvested, and lysed in RIPA buffer.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

-

The membrane is incubated with primary antibodies against target proteins overnight at 4°C.

-

The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Real-Time Quantitative PCR (RT-qPCR)

-

Total RNA is extracted from treated cells using TRIzol reagent.

-

cDNA is synthesized from the RNA using a reverse transcription kit.

-

RT-qPCR is performed using SYBR Green master mix and gene-specific primers on a real-time PCR system.

-

The relative expression of target genes is calculated using the 2^-ΔΔCt method, with GAPDH or β-actin as an internal control.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

-

Cell Cycle:

-

Treated cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

-

Cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

The DNA content is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

-

-

Apoptosis (Annexin V/PI Staining):

-

Treated cells are harvested and washed with PBS.

-

Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI.

-

The percentage of apoptotic cells (Annexin V positive) is determined by flow cytometry.

-

Animal Studies

-

Model: For anti-inflammatory or nephroprotective studies, mouse models such as cisplatin-induced acute kidney injury are utilized.[3] For hair growth studies, the dorsal skin of mice is shaved.[6]

-

Administration: this compound is administered via intraperitoneal (i.p.) injection or oral gavage (p.o.) at specified doses and durations.[3]

-

Analysis: At the end of the study, tissues and serum are collected for analysis. This can include histological examination of tissues, measurement of serum biomarkers (e.g., BUN, creatinine), and Western blot or RT-qPCR analysis of tissue lysates.

Conclusion

This compound is a pleiotropic molecule that influences a range of cellular processes critical for the development and progression of cancer, inflammation, metabolic disorders, and alopecia. Its ability to modulate multiple signaling pathways, including apoptosis, cell cycle regulation, NF-κB, MAPK, AMPK, and Wnt/β-catenin, underscores its significant therapeutic potential. The data and methodologies presented in this guide provide a comprehensive foundation for researchers and drug development professionals to further explore and harness the pharmacological properties of this compound. Future research should focus on elucidating its precise molecular targets, optimizing its delivery, and evaluating its efficacy and safety in more advanced preclinical and clinical settings.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. Inhibitory Effect of this compound from Gynostemma pentaphyllum on Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. New dammarane-type glucosides as potential activators of AMP-activated protein kinase (AMPK) from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Gynostemma pentaphyllum Hydrodistillate and Its Major Component this compound Promote Hair Growth-Inducing Properties In Vivo and In Vitro via the Wnt/β-Catenin Pathway in Dermal Papilla Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Damulin B Signaling Pathways: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Damulin B, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has emerged as a promising bioactive compound with a diverse range of pharmacological activities. Extensive research has elucidated its involvement in several key signaling pathways, highlighting its potential in oncology, metabolic disorders, and regenerative medicine. This technical guide provides an in-depth overview of the core signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its mechanism of action.

Pro-Apoptotic Signaling in Cancer Cells

This compound exhibits potent cytotoxic effects in various cancer cell lines, primarily through the induction of apoptosis. It orchestrates programmed cell death by co-activating both the intrinsic and extrinsic apoptotic pathways.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP). This compound treatment has been shown to increase the expression of the pro-apoptotic protein Bax and the BH3-only protein Bid, which is cleaved to truncated Bid (tBid).[1] These proteins translocate to the mitochondria, promoting the release of cytochrome c into the cytoplasm.

Extrinsic (Death Receptor) Pathway

The extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors. This compound treatment leads to the activation of caspase-8, a key initiator caspase in this pathway.[1] Activated caspase-8 can then directly cleave and activate downstream effector caspases or cleave Bid to tBid, thereby amplifying the apoptotic signal through the intrinsic pathway.

Convergence and Execution

Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a broad range of cellular substrates. The upregulation of p53, a tumor suppressor protein, also plays a crucial role in this compound-induced apoptosis.[1]

Quantitative Data on Apoptosis

| Cell Line | Treatment | Effect | Method | Reference |

| A549 & H1299 | This compound | Increased Bax/Bcl-2 ratio | Western Blot | [1] |

| A549 & H1299 | This compound | Increased cleaved caspase-8 | Western Blot | [1] |

| A549 & H1299 | This compound | Decreased procaspase-8/-9 | Western Blot | [1] |

| A549 & H1299 | This compound | Increased p53 expression | Western Blot | [1] |

Cell Cycle Arrest at G0/G1 Phase

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by arresting the cell cycle at the G0/G1 phase.[1] This is achieved through the modulation of key cell cycle regulatory proteins.

This compound treatment leads to the upregulation of the tumor suppressor protein p53.[1] p53, in turn, can transcriptionally activate the cyclin-dependent kinase inhibitor p21. This leads to the inhibition of cyclin D-CDK4/6 complexes, which are essential for the G1 to S phase transition. The downregulation of CDK4, CDK6, and cyclin D1 expression has been observed following this compound treatment.[1]

Quantitative Data on Cell Cycle Regulation

| Cell Line | Treatment | Effect | Method | Reference |

| A549 & H1299 | This compound | Downregulation of CDK4 | Western Blot | [1] |

| A549 & H1299 | This compound | Downregulation of CDK6 | Western Blot | [1] |

| A549 & H1299 | This compound | Downregulation of Cyclin D1 | Western Blot | [1] |

PI3K/Akt Signaling in Hair Growth Promotion

This compound has been identified as a promoter of hair growth, a function mediated through the activation of the PI3K/Akt signaling pathway. This pathway is crucial for the proliferation and survival of dermal papilla cells, which play a key role in hair follicle development.

Activation of the PI3K/Akt pathway by this compound leads to the upregulation of several growth factors, including Vascular Endothelial Growth Factor (VEGF), Keratinocyte Growth Factor (KGF), and Insulin-like Growth Factor 1 (IGF-1).[2] These growth factors can then act in an autocrine or paracrine manner to further stimulate the proliferation of hair follicle cells.

AMPK Activation and Metabolic Regulation

This compound has demonstrated beneficial effects on metabolic health by activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

In L6 myotube cells, this compound treatment leads to the activation of AMPK. Activated AMPK, in turn, enhances fatty acid oxidation and increases glucose uptake, suggesting its potential in the management of metabolic disorders like type 2 diabetes.

References

Tiamulin B: A Comprehensive Technical Guide to its Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiamulin is a semi-synthetic pleuromutilin antibiotic used in veterinary medicine.[1][2][3] Its efficacy stems from its ability to inhibit bacterial protein synthesis.[1][2][4][5] This document provides a detailed overview of the molecular targets of tiamulin, its mechanism of action, and the experimental methodologies used to elucidate these interactions.

Primary Molecular Target: The Bacterial Ribosome

The principal molecular target of tiamulin is the 50S subunit of the bacterial ribosome .[2][6][7] Specifically, it binds to the peptidyl transferase center (PTC) , a critical region responsible for peptide bond formation during protein synthesis.[1][4][5][8]

Mechanism of Action

Tiamulin exhibits a bacteriostatic effect at typical concentrations by inhibiting protein synthesis.[6][7] At higher concentrations, it can be bactericidal.[6][7] The binding of tiamulin to the PTC sterically hinders the correct positioning of the acceptor (A) and donor (P) sites of transfer RNA (tRNA) molecules.[1][4][8] This interference prevents the formation of peptide bonds, thereby halting the elongation of the polypeptide chain and ultimately inhibiting bacterial growth.[7][8] Tiamulin's binding produces biochemically inactive initiation complexes, further preventing protein synthesis.[7]

Binding Site and Molecular Interactions

Crystallographic studies have revealed the precise binding site of tiamulin within the PTC of the 50S ribosomal subunit.[8][9] The tricyclic mutilin core of tiamulin is situated in a hydrophobic pocket at the A-tRNA binding site.[8][9] The drug's extension partially overlaps with the P-tRNA binding site.[8]

Key interactions have been identified with specific nucleotides of the 23S rRNA:

-

The mutilin core stacks against the bases of G2061 and C2452, and the ribose of G2505.[9]

-

Chemical footprinting experiments have shown altered reactivity of nucleotides A2058, A2059, U2506, U2584, and U2585 in the presence of tiamulin, confirming its binding at the PTC.[10]

Binding of tiamulin induces conformational changes in the ribosome, including slight movements of nucleotides A2451 and C2452.[9]

Quantitative Data on Tiamulin-Target Interactions

While the primary mode of action is well-characterized, specific quantitative binding data is not extensively detailed in the provided search results. However, some inhibitory concentrations have been reported in cell-based assays.

| Cell Line | IC50 Range (µg/mL) | Reference |

| SH-SY5Y | 2.1 to >200 | [1] |

| HepG2 | 13.9 to 39.5 | [1] |

| HEK-293 | 8.5 to 76.9 | [1] |

Signaling Pathway of Tiamulin's Action

The following diagram illustrates the inhibitory effect of tiamulin on bacterial protein synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Analysis of Transfer of Tiamulin to Animal Tissue after Oral Administration: An Important Factor for Ensuring Food Safety and Environmental Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. arpi.unipi.it [arpi.unipi.it]

- 7. Pharmacological particulars - Tialin® Solution for Use in Drinking Water for Pigs, Chickens and Turkeys [noahcompendium.co.uk]

- 8. Inhibition of peptide bond formation by pleuromutilins: the structure of the 50S ribosomal subunit from Deinococcus radiodurans in complex with tiamulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. U2504 Determines the Species Specificity of the A-site Cleft Antibiotics. The Structures of Tiamulin, Homoharringtonine and Bruceantin Bound to the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resistance to the Peptidyl Transferase Inhibitor Tiamulin Caused by Mutation of Ribosomal Protein L3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Review of Damulin B: A Multifaceted Dammarane-type Saponin

Damulin B, a dammarane-type saponin isolated from steamed Gynostemma pentaphyllum, has emerged as a compound of significant interest in pharmacological research.[1][2][3][4] This technical guide provides a comprehensive overview of the current literature on this compound, focusing on its core biological activities, underlying mechanisms of action, and key experimental findings. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Quantitative Data Summary

The biological activity of this compound has been quantified in several studies, primarily focusing on its cytotoxic effects against cancer cells. The following table summarizes the key quantitative data reported in the literature.

| Cell Line | Assay Type | Parameter | Value (μM) | Reference |

| A549 (Human Lung Carcinoma) | Cytotoxicity | IC50 | 21.9 | [2] |

| H1299 (Human Lung Carcinoma) | Cytotoxicity | IC50 | 21.7 | [2] |

| A549 and H1299 | Apoptosis Induction | Concentration Range | 20-24 | [2] |

| A549 and H1299 | Mitochondrial Membrane Potential Loss | Concentration Range | 20-24 | [2] |

| A549 and H1299 | Colony Formation Reduction | Concentration Range | 20-24 | [2] |

| A549 and H1299 | Migration Inhibition | Concentration Range | 20-24 | [2] |

| A549 and H1299 | G0/G1 Phase Arrest | Concentration Range | 20-24 | [2] |

| HEK293 (Cisplatin-induced) | Apoptosis Inhibition | Concentration Range | 2.5-20 | [2] |

| SW1353 | IL-1β-induced NO and PGE2 Production Inhibition | Concentration Range | 10-80 | [2] |

| SW1353 (IL-1β-induced) | Cartilage-degrading Enzyme Inhibition | Concentration Range | 3-12 | [2] |

| L6 Myotube Cells | 2-deoxy-[3H]D-glucose uptake | Concentration Range | 1.2-12 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols employed in the study of this compound.

Cell Culture and Viability Assays

Human lung cancer cell lines (A549 and H1299) and normal human fibroblasts are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For cell viability, cells are seeded in 96-well plates and treated with varying concentrations of this compound for specified durations. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly used to assess cell viability, where the absorbance is measured at a specific wavelength to determine the percentage of viable cells relative to a control group.

Apoptosis and Cell Cycle Analysis

Apoptosis is typically quantified using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry. Cells are treated with this compound, harvested, washed, and then stained with the Annexin V-FITC and PI apoptosis detection kit according to the manufacturer's instructions. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed by PI staining of fixed cells followed by flow cytometry.

Western Blot Analysis

To investigate the molecular mechanisms of this compound, Western blotting is employed to measure the expression levels of key proteins. Cells are lysed, and protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then blocked and incubated with primary antibodies against target proteins (e.g., Bax, Bid, tBid, cleaved caspase-8, p53, procaspase-8/-9, CDK4, CDK6, cyclin D1, MMP-2, MMP-9, IL-24), followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mitochondrial Membrane Potential (MMP) Assay

The change in MMP is assessed using fluorescent dyes such as JC-1 or rhodamine 123. Cells are treated with this compound, followed by incubation with the fluorescent dye. The fluorescence intensity is then measured using a flow cytometer or a fluorescence microscope. A decrease in the red/green fluorescence intensity ratio (for JC-1) or a decrease in overall fluorescence (for rhodamine 123) indicates a loss of MMP.

Reactive Oxygen Species (ROS) Generation Assay

Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Following treatment with this compound, cells are incubated with DCFH-DA. The fluorescence intensity, which is proportional to the amount of ROS, is measured by flow cytometry.

Cell Migration Assay

The effect of this compound on cell migration is often evaluated using a wound-healing assay or a Transwell migration assay. In the wound-healing assay, a scratch is made in a confluent cell monolayer, and the rate of wound closure is monitored over time in the presence or absence of this compound. In the Transwell assay, cells are seeded in the upper chamber of a Transwell insert and allowed to migrate through a porous membrane towards a chemoattractant in the lower chamber. The number of migrated cells is then quantified.

Signaling Pathways and Molecular Mechanisms

This compound exerts its biological effects through the modulation of several key signaling pathways.

Anticancer Activity

This compound demonstrates potent anticancer activity, particularly against human lung cancer cells, by inducing apoptosis, causing cell cycle arrest, and inhibiting migration.[1][4]

-

Apoptosis Induction: this compound activates both the intrinsic and extrinsic apoptosis pathways.[1] This is characterized by the upregulation of pro-apoptotic proteins such as Bax, Bid, and tBid, and the activation of caspase-8.[1] It also leads to the release of cytochrome c from the mitochondria into the cytoplasm and the downregulation of procaspase-8 and -9.[1] Furthermore, this compound treatment results in an increase in reactive oxygen species (ROS) generation and a reduction in mitochondrial membrane potential, both of which are key events in the apoptotic process.[1]

Caption: this compound-induced apoptosis signaling pathway.

-

Cell Cycle Arrest: this compound induces G0/G1 phase arrest in human lung cancer cells.[1] This is achieved by downregulating the expression of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDK4 and CDK6) and cyclin D1.[1]

Caption: this compound-induced G0/G1 cell cycle arrest.

-

Inhibition of Migration and Metastasis: The compound also exhibits anti-migratory activities and suppresses metastasis-related factors.[1] It downregulates the expression of matrix metalloproteinases MMP-2 and MMP-9, which are crucial for extracellular matrix degradation and tumor invasion, and upregulates the expression of interleukin-24 (IL-24), a cytokine with anti-tumor properties.[1]

Metabolic Regulation

This compound plays a role in metabolic regulation, primarily through the activation of AMP-activated protein kinase (AMPK).[5][6]

-

AMPK Activation: this compound, along with its counterpart damulin A, strongly activates AMPK in L6 myotube cells.[5] Activated AMPK is a key energy sensor that regulates glucose and lipid metabolism.[5][7] This activation leads to an increase in β-oxidation and glucose uptake, the latter being facilitated by the translocation of GLUT4 to the plasma membrane.[5][7] These effects suggest the potential of this compound in addressing metabolic disorders such as obesity and type-2 diabetes.[5][6]

Caption: this compound-mediated AMPK activation and metabolic effects.

Hair Growth Promotion

Recent studies have highlighted the potential of this compound in promoting hair growth.[8][9]

-

Wnt/β-catenin Pathway Activation: this compound has been shown to induce hair growth by activating the Wnt/β-catenin pathway in dermal papilla cells.[8][9] It activates Akt signaling, which in turn phosphorylates and inactivates GSK3β.[8] This prevents the phosphorylation and subsequent degradation of β-catenin, allowing it to translocate to the nucleus and activate target genes involved in hair growth, including various growth factors like VEGF, IGF-1, KGF, and HGF.[8][9]

Caption: Wnt/β-catenin signaling pathway activated by this compound for hair growth.

Anti-inflammatory and Other Activities

This compound also exhibits anti-inflammatory effects.[2] It can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) induced by IL-1β in SW1353 cells.[2] Additionally, it has been shown to prevent cisplatin-induced acute kidney injury.[2]

Conclusion

This compound is a promising natural compound with a diverse range of pharmacological activities, including potent anticancer, metabolic regulatory, hair growth-promoting, and anti-inflammatory effects. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as apoptosis, cell cycle, AMPK, and Wnt/β-catenin, makes it a compelling candidate for further investigation and development as a therapeutic agent for various diseases. This technical guide provides a foundational understanding of the current knowledge on this compound, serving as a valuable resource for the scientific community to build upon in future research endeavors.

References

- 1. Inhibitory Effect of this compound from Gynostemma pentaphyllum on Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 5. New dammarane-type glucosides as potential activators of AMP-activated protein kinase (AMPK) from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CAS:1202868-75-4 | Manufacturer ChemFaces [chemfaces.com]

- 7. US8357786B2 - Method for preparing Gynostemma pentaphyllum extract with increasing damulin A and this compound contents, and pharmaceutical compositions of the same for treating metabolic disease - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Gynostemma pentaphyllum Hydrodistillate and Its Major Component this compound Promote Hair Growth-Inducing Properties In Vivo and In Vitro via the Wnt/β-Catenin Pathway in Dermal Papilla Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Damulin B: A Technical Guide to In Vitro Efficacy and Mechanisms of Action

Abstract

Damulin B, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has emerged as a promising bioactive compound with a diverse range of pharmacological activities demonstrated in vitro. This technical guide provides a comprehensive overview of the existing in vitro research on this compound, tailored for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visually elucidates the intricate signaling pathways modulated by this compound. The presented information aims to facilitate a deeper understanding of this compound's therapeutic potential and to serve as a foundational resource for future research and development endeavors.

Introduction

This compound is a naturally occurring saponin that has garnered significant scientific interest due to its multifaceted biological effects. In vitro studies have been instrumental in characterizing its anticancer, anti-inflammatory, and metabolic regulatory properties. This guide synthesizes the current body of in vitro evidence, offering a detailed exploration of the molecular mechanisms that underpin the observed activities of this compound.

Quantitative Summary of In Vitro Activities

The following tables provide a consolidated view of the quantitative data reported for this compound across various in vitro models.

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | Endpoint | Concentration | Result | Citation(s) |

| A549 | Human Lung Carcinoma | MTT Assay | IC50 | 21.9 µM | - | [1] |

| H1299 | Human Lung Carcinoma | MTT Assay | IC50 | 21.7 µM | - | [1] |

| A549 | Human Lung Carcinoma | Apoptosis Assay | Apoptosis Induction | 20-24 µM (24h) | Induces apoptosis and ROS production | [1] |

| H1299 | Human Lung Carcinoma | Apoptosis Assay | Apoptosis Induction | 20-24 µM (24h) | Induces apoptosis and ROS production | [1] |

| A549 | Human Lung Carcinoma | Mitochondrial Membrane Potential Assay | MMP Loss | 20-24 µM (24h) | Causes loss of mitochondrial membrane potential | [1] |

| H1299 | Human Lung Carcinoma | Mitochondrial Membrane Potential Assay | MMP Loss | 20-24 µM (24h) | Causes loss of mitochondrial membrane potential | [1] |

| A549 | Human Lung Carcinoma | Colony Formation Assay | Inhibition of Colony Formation | 20-24 µM (24h) | Reduces colony formation | [1] |

| H1299 | Human Lung Carcinoma | Colony Formation Assay | Inhibition of Colony Formation | 20-24 µM (24h) | Reduces colony formation | [1] |

| A549 | Human Lung Carcinoma | Migration Assay | Inhibition of Migration | 20-24 µM (24h) | Inhibits migration | [1] |

| H1299 | Human Lung Carcinoma | Migration Assay | Inhibition of Migration | 20-24 µM (24h) | Inhibits migration | [1] |

| A549 | Human Lung Carcinoma | Cell Cycle Analysis | Cell Cycle Arrest | 20-24 µM (24h) | Induces G0/G1 phase arrest | [1] |

| H1299 | Human Lung Carcinoma | Cell Cycle Analysis | Cell Cycle Arrest | 20-24 µM (24h) | Induces G0/G1 phase arrest | [1] |

| HEK293 | Human Embryonic Kidney (Cisplatin-induced) | Apoptosis Assay | Inhibition of Apoptosis | 2.5-20 µM (24h) | Inhibits cisplatin-induced apoptosis | [1] |

Table 2: Anti-inflammatory and Metabolic Effects of this compound

| Cell Line | Condition | Assay | Endpoint | Concentration | Result | Citation(s) |

| SW1353 | Human Chondrosarcoma (IL-1β-induced) | Viability Assay | Cell Viability | 0-80 µM (24h) | No effect on cell viability | [1] |

| SW1353 | Human Chondrosarcoma (IL-1β-induced) | NO and PGE2 Production Assay | Inhibition of NO and PGE2 | 10-80 µM (1h) | Inhibits IL-1β-induced NO and PGE2 production | [1] |

| SW1353 | Human Chondrosarcoma (IL-1β-induced) | Enzyme Activity Assay | Inhibition of Cartilage-degrading Enzymes | 3-12 µM | Inhibits cartilage-degrading enzymes | [1] |

| L6 Myotube | - | Glucose Uptake Assay | Increased Glucose Uptake | 1.2-12 µM | Increases 2-deoxy-[3H]D-glucose uptake | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments cited in this guide.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubation: Cells are incubated for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Cells are cultured and treated with this compound as described for the MTT assay.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected in the FL1 and FL3 channels, respectively.

-

Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle.

-

Cell Preparation: Cells are cultured, treated with this compound, and harvested.

-

Fixation: Cells are fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes at 37°C in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software.

Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production Assay

-

Cell Culture and Stimulation: Macrophages (e.g., RAW 264.7) or other relevant cell types are seeded and pre-treated with this compound for 1 hour before stimulation with an inflammatory agent like lipopolysaccharide (LPS) or IL-1β.

-

Supernatant Collection: After 24 hours of incubation, the cell culture supernatant is collected.

-

NO Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

-

PGE2 Measurement (ELISA): The concentration of PGE2 in the supernatant is quantified using a commercially available ELISA kit according to the manufacturer's instructions.

Signaling Pathways Modulated by this compound

The in vitro effects of this compound are mediated through its interaction with several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Anticancer Mechanisms of this compound

This compound exerts its anticancer effects through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Caption: Anticancer signaling pathways of this compound.

Anti-inflammatory Mechanism of this compound

This compound demonstrates anti-inflammatory properties by inhibiting the production of key inflammatory mediators.

Caption: Anti-inflammatory action of this compound.

Metabolic Regulation by this compound via AMPK Activation

This compound enhances glucose uptake in muscle cells through the activation of AMP-activated protein kinase (AMPK).

Caption: Metabolic regulation by this compound via AMPK.

Hair Growth Promotion via Wnt/β-catenin Pathway

In vitro studies suggest this compound promotes hair growth by activating the Wnt/β-catenin signaling pathway.

Caption: Wnt/β-catenin pathway activation by this compound.

Conclusion

The in vitro evidence strongly supports the potential of this compound as a therapeutic agent for a variety of conditions, including cancer, inflammation, and metabolic disorders. Its ability to modulate multiple key signaling pathways highlights its pleiotropic effects. The data and protocols presented in this technical guide provide a solid foundation for further preclinical and clinical investigations into the therapeutic applications of this compound. Future research should focus on elucidating the precise molecular targets of this compound and further exploring its efficacy and safety in more complex biological systems.

References

Damulin B: A Technical Guide to its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Damulin B, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has demonstrated significant anti-inflammatory effects in preclinical studies. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory activity, focusing on its mechanism of action, quantitative effects on inflammatory mediators, and detailed experimental protocols for its evaluation. The primary mechanism underlying these effects is the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, leading to a downstream reduction in the production of key pro-inflammatory mediators. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound for inflammatory diseases.

Core Anti-Inflammatory Mechanism of Action

This compound exerts its anti-inflammatory effects by targeting two critical intracellular signaling cascades: the NF-κB and MAPK pathways. In response to inflammatory stimuli such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β), these pathways become activated, leading to the transcription and release of a host of pro-inflammatory molecules. This compound intervenes in these processes, mitigating the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of genes encoding pro-inflammatory cytokines and enzymes.

This compound has been shown to suppress the activation of the NF-κB pathway.[1] This is achieved by inhibiting the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.

Attenuation of the MAPK Signaling Pathway

The MAPK family, comprising extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Inflammatory stimuli lead to the phosphorylation and activation of these kinases, which then phosphorylate downstream transcription factors, contributing to the expression of inflammatory genes.

Studies have demonstrated that this compound effectively inhibits the phosphorylation of ERK, JNK, and p38 in a dose-dependent manner in LPS-stimulated macrophages.[1] This blockade of MAPK activation is a key component of its anti-inflammatory mechanism.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in various in vitro models. The following tables summarize the key findings on its cytotoxicity and inhibitory effects on the production of pro-inflammatory mediators.

Table 1: Cytotoxicity of this compound

| Cell Line | Assay | Cytotoxic Concentration | Reference |

| RAW264.7 | CCK-8 | From 18 µM | [2] |

| SW1353 | Not specified | No effect on viability up to 80 µM (24h) | [3] |

Table 2: Inhibition of Pro-Inflammatory Mediators by this compound

| Cell Line | Inflammatory Stimulus | Mediator | Method | Inhibitory Concentration | Reference |

| SW1353 | IL-1β | Nitric Oxide (NO) | Not specified | 10-80 µM (1h) | [3] |

| SW1353 | IL-1β | Prostaglandin E2 (PGE2) | Not specified | 10-80 µM (1h) | [3] |

| RAW264.7 | LPS | Nitric Oxide (NO) | Griess Assay | Similar to Damulin A | [2] |

| RAW264.7 | LPS | Prostaglandin E2 (PGE2) | ELISA | Concentration-dependent | [2] |

| RAW264.7 | LPS | Tumor Necrosis Factor-α (TNF-α) | ELISA | Concentration-dependent | [2] |

| RAW264.7 | LPS | Interleukin-6 (IL-6) | ELISA | Concentration-dependent | [2] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathways

Caption: this compound's inhibitory mechanism on NF-κB and MAPK pathways.

Experimental Workflows

Caption: Workflow for in vitro anti-inflammatory assays in RAW264.7 cells.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW264.7 or human chondrosarcoma cell line SW1353.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Experimental Seeding: Cells are seeded in appropriate multi-well plates (e.g., 96-well for viability and NO assays, 24-well for ELISAs, 6-well for Western blotting) and allowed to adhere overnight.

-